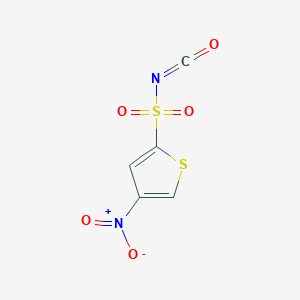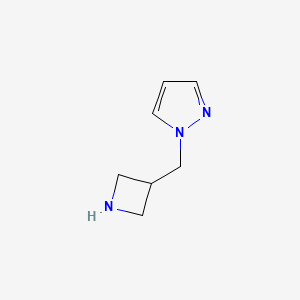![molecular formula C8H10N6O B8514227 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B8514227.png)
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of appropriate methyl ketones with hydrazine derivatives, followed by cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often conducted in polar solvents like DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory activity, particularly against cyclin-dependent kinases.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against cancer cell lines.
7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines: Used in the synthesis of various pharmacologically active compounds.
Uniqueness: 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H10N6O |
|---|---|
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C8H10N6O/c1-4-2-6-11-3-5(8(15)12-10)7(9)14(6)13-4/h2-3H,9-10H2,1H3,(H,12,15) |
Clave InChI |
QUKPEVCLAXBUAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1)N=CC(=C2N)C(=O)NN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide](/img/structure/B8514151.png)





![2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8514175.png)



![1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B8514216.png)


